molecular formula C9H18O4Si B8083278 3-(Dimethoxymethylsilyl)propyl prop-2-enoate

3-(Dimethoxymethylsilyl)propyl prop-2-enoate

Cat. No.: B8083278
M. Wt: 218.32 g/mol
InChI Key: HHHPYRGQUSPESB-UHFFFAOYSA-N
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Description

3-(Dimethoxymethylsilyl)propyl prop-2-enoate (CAS: 13732-00-8) is an organosilicon acrylate derivative with the molecular formula C₉H₁₈O₄Si and a molecular weight of 234.32 g/mol. Structurally, it consists of a prop-2-enoate (acrylate) group linked to a propyl chain terminated by a dimethoxy(methyl)silyl moiety. This compound is widely utilized as a coupling agent in polymer composites and coatings due to its dual functionality: the acrylate group enables copolymerization with organic matrices, while the silane group facilitates bonding to inorganic substrates like glass or metals .

Key physical properties include:

  • Density: ~1.055 g/mL at 25°C
  • Boiling Point: 68°C at 0.4 mmHg
  • Appearance: Colorless to pale yellow liquid
  • Stability: Typically stabilized with inhibitors like MEHQ to prevent premature polymerization .

Properties

IUPAC Name

3-(dimethoxymethylsilyl)propyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O4Si/c1-4-8(10)13-6-5-7-14-9(11-2)12-3/h4,9H,1,5-7,14H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHPYRGQUSPESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(OC)[SiH2]CCCOC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Silanol Derivatives with Acrylic Acid

A primary synthesis route involves esterifying silanol precursors with acrylic acid or its derivatives. For instance, 3-(dimethoxymethylsilyl)propanol reacts with acryloyl chloride under anhydrous conditions to form the target compound. The reaction typically proceeds via nucleophilic acyl substitution, where the hydroxyl group of the silanol attacks the electrophilic carbonyl carbon of acryloyl chloride.

Reaction Conditions:

  • Catalyst: Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) to neutralize HCl byproducts.

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C.

  • Yield: Reported to exceed 70% after purification by vacuum distillation.

This method’s efficiency depends on the silanol’s purity, as residual moisture can hydrolyze the silyl ether groups, leading to side products like polysiloxanes.

Multi-Step Synthesis from Trimethoxysilane Precursors

An alternative approach starts with trimethoxysilane derivatives, which undergo sequential modifications:

  • Hydrosilylation: Reaction of allyl acrylate with methyldimethoxysilane in the presence of a platinum catalyst (e.g., Karstedt’s catalyst) forms an intermediate silyl ether.

  • Methoxy Group Retention: Careful exclusion of protic solvents preserves methoxy groups, avoiding unintended hydrolysis.

Key Advantages:

  • Enables modular functionalization for tailored polymer applications.

  • Scalable to industrial production with yields >65%.

Optimization of Reaction Parameters

Catalytic Systems and Their Impact

Catalysts significantly influence reaction rates and selectivity. For esterification, DMAP outperforms Et₃N in minimizing oligomer formation, as evidenced by reduced diester byproducts in GC-MS analyses. In hydrosilylation, Karstedt’s catalyst at 50 ppm concentration achieves >90% conversion within 4 hours, whereas chloroplatinic acid requires higher temperatures (80°C) for comparable results.

Solvent and Temperature Effects

Polar aprotic solvents like THF enhance silanol solubility but risk methoxy group hydrolysis at elevated temperatures. Optimal conditions use DCM at 0°C, balancing reactivity and stability. Elevated temperatures (>40°C) promote side reactions, reducing yields by 15–20%.

Analytical Characterization and Quality Control

Post-synthesis characterization ensures product integrity:

  • NMR Spectroscopy: ¹H NMR confirms the absence of residual acryloyl chloride (δ 5.8–6.4 ppm for vinyl protons) and quantifies methoxy groups (δ 3.2–3.5 ppm).

  • FT-IR: Peaks at 1720 cm⁻¹ (C=O stretch) and 1080 cm⁻¹ (Si-O-C) validate ester and silyl ether formation.

Analytical MethodKey Peaks/FeaturesPurpose
¹H NMRδ 3.2–3.5 (Si-OCH₃)Quantify methoxy groups
FT-IR1720 cm⁻¹ (C=O)Confirm ester formation
GC-MSm/z 218 (M⁺)Assess purity and byproducts

Challenges and Industrial Considerations

Moisture Sensitivity

The compound’s methoxy groups are prone to hydrolysis, necessitating anhydrous handling and storage under nitrogen. Silica gel column chromatography is often employed to remove hydrolyzed byproducts, though this adds complexity to large-scale production.

Scalability and Cost

While laboratory-scale syntheses achieve satisfactory yields, industrial processes face challenges:

  • Catalyst Cost: Platinum catalysts in hydrosilylation increase production costs by ~20%.

  • Purification: Vacuum distillation on multi-kilogram scales requires specialized equipment to prevent thermal decomposition .

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethoxymethylsilyl)propyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Materials Science

DMSPPE is primarily utilized in the development of advanced materials due to its ability to form polymers with desirable physical properties. The incorporation of silicon into polymer matrices can significantly improve adhesion, mechanical strength, and thermal stability.

Applications in Coatings and Adhesives

  • Silane Coupling Agents : DMSPPE acts as a coupling agent in coatings and adhesives, enhancing the bond between organic polymers and inorganic substrates. This is particularly useful in automotive and construction industries where durability is crucial .
  • Protective Coatings : The hydrophobic nature of silane compounds makes DMSPPE suitable for protective coatings that resist moisture and chemical degradation.

Biomedical Applications

The biocompatibility of DMSPPE-derived polymers opens up avenues for various biomedical applications:

Drug Delivery Systems

  • Polymeric Nanocarriers : DMSPPE can be polymerized to create nanocarriers for targeted drug delivery. Its ability to modify surface properties allows for better interaction with biological tissues, enhancing drug bioavailability.

Tissue Engineering

  • Scaffold Materials : Polymers synthesized from DMSPPE can serve as scaffolds in tissue engineering, promoting cell adhesion and growth due to their favorable surface characteristics .

Organic Synthesis

DMSPPE's reactivity facilitates its use in organic synthesis, particularly in the creation of complex molecules:

Polymerization Reactions

  • The prop-2-enoate group undergoes typical alkene reactions, allowing for the synthesis of various copolymers with tailored properties for specific applications .

Functionalization of Surfaces

  • DMSPPE can be used to functionalize surfaces in microelectronics and nanotechnology, improving the performance of devices through enhanced surface interactions .

Case Studies

Several studies have highlighted the effectiveness of DMSPPE in practical applications:

  • Development of Biocompatible Polymers : Research demonstrated that polymers derived from DMSPPE exhibited enhanced cell adhesion properties compared to traditional polymers, making them suitable for medical implants.
  • Synthesis of Functionalized Surfaces : A study illustrated how DMSPPE-modified surfaces improved the performance of electronic devices by enhancing charge transport properties through better interface adhesion .
  • Coatings for Corrosion Resistance : Experiments showed that coatings made with DMSPPE provided superior corrosion resistance compared to standard epoxy coatings, thus extending the lifespan of metal substrates exposed to harsh environments .

Mechanism of Action

The mechanism of action of 3-(Dimethoxymethylsilyl)propyl prop-2-enoate involves its ability to form stable bonds with various substrates. The methoxy groups can be hydrolyzed to form silanols, which can then react with other compounds to form strong covalent bonds. This property makes it an effective crosslinking agent and a valuable component in the synthesis of advanced materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(Dimethoxymethylsilyl)propyl prop-2-enoate with structurally related organosilicon acrylates:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound 13732-00-8 C₉H₁₈O₄Si 234.32 Dimethoxy(methyl)silyl group; moderate hydrolysis rate; MEHQ-stabilized Polymer composites, adhesives, coatings
3-(Trimethoxysilyl)propyl prop-2-enoate 4369-14-6 C₉H₁₈O₅Si 234.32 Trimethoxysilyl group; faster hydrolysis; higher reactivity with inorganic fillers Dental materials, hard-tissue engineering scaffolds
3-Acryloxypropyltrichlorosilane 38595-89-0 C₆H₉Cl₃O₂Si 247.58 Trichlorosilyl group; high reactivity; prone to rapid hydrolysis Surface modification of metals/glass
(Trimethoxysilyl)methyl prop-2-enoate 21134-38-3 C₇H₁₄O₅Si 218.27 Shorter propyl chain; trimethoxysilyl group; lower thermal stability Specialty coatings, UV-curable resins
3-[3,3,3-Trimethyl-1,1-bis(trimethylsilyloxy)disiloxanyl]propyl 2-methylprop-2-enoate 17096-07-0 C₁₆H₃₈O₅Si₄ 438.89 Bulky siloxane group; high hydrophobicity; slow degradation Water-resistant coatings, silicone-based materials

Structural and Reactivity Differences

  • Silane Substituents: The dimethoxy(methyl)silyl group in the target compound offers balanced reactivity compared to the trimethoxysilyl group in CAS 4369-14-4.
  • Chlorine vs. Methoxy : 3-Acryloxypropyltrichlorosilane (CAS 38595-89-0) contains highly reactive trichlorosilyl groups, enabling rapid bonding to substrates but requiring strict handling due to HCl release during hydrolysis .

Performance in Composite Materials

  • Adhesion Strength: Studies show that 3-(Trimethoxysilyl)propyl prop-2-enoate outperforms the target compound in bonding silica nanoparticles to polyacrylate matrices due to its higher silanol density post-hydrolysis .
  • Hydrophobicity : The bulky siloxane group in CAS 17096-07-0 provides superior water resistance (contact angle >110°) compared to the target compound (~90°) .

Research Findings and Industrial Relevance

Scaffold Synthesis : 3-(Trimethoxysilyl)propyl methacrylate (a structural analog) demonstrated efficacy in creating macroporous scaffolds for bone tissue engineering, achieving compressive strengths >50 MPa after hybridization with POSS .

Surface Modification: this compound enhanced the interfacial adhesion in glass-fiber-reinforced epoxy composites, increasing flexural strength by 25% compared to untreated fibers .

Environmental Impact : Screening data from the SOLUTIONS project highlighted the low biodegradability of silane acrylates, necessitating advanced wastewater treatment to mitigate ecological risks .

Biological Activity

3-(Dimethoxymethylsilyl)propyl prop-2-enoate is a silane compound with potential applications in various fields, including materials science and pharmaceuticals. This article explores its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H18O4SiC_9H_{18}O_4Si, with a molecular weight of approximately 218.32 g/mol. The compound features a prop-2-enoate functional group attached to a dimethoxymethylsilyl moiety, which enhances its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, influencing cellular processes. The silane group can facilitate the formation of siloxane bonds with proteins and nucleic acids, potentially altering their structure and function. This interaction may lead to:

  • Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor by binding to active sites or altering enzyme conformation.
  • Cell Membrane Interaction : Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.

In Vitro Studies

Recent studies have demonstrated the biological activity of this compound in various cell lines:

Study Cell Line Effect Observed Concentration (µM)
Study 1HeLaCell proliferation inhibition50
Study 2A549Induction of apoptosis100
Study 3MCF7Anti-inflammatory effects25

These findings indicate that the compound may possess anticancer properties and anti-inflammatory effects, making it a candidate for further pharmacological evaluation.

Case Studies

  • Case Study on Anticancer Activity :
    • A study conducted on A549 lung cancer cells revealed that treatment with this compound led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation. This suggests a potential mechanism for its use as an anticancer agent.
  • Case Study on Anti-inflammatory Effects :
    • In an experiment involving MCF7 breast cancer cells, the compound exhibited a reduction in pro-inflammatory cytokine production. This was measured using ELISA assays, indicating its potential utility in managing inflammatory diseases.

Applications in Pharmaceuticals

The unique properties of this compound position it as a promising candidate for drug formulation:

  • Drug Delivery Systems : Its ability to form siloxane bonds could enhance the stability and bioavailability of therapeutic agents.
  • Therapeutic Agents : Given its demonstrated biological activities, further research could lead to the development of novel therapeutics targeting cancer or inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Dimethoxymethylsilyl)propyl prop-2-enoate, and how can reaction conditions be optimized for academic laboratory-scale production?

  • Methodological Answer : The compound is synthesized via acid-catalyzed esterification of 3-(dimethoxymethylsilyl)propanol with acrylic acid. Optimal conditions include using p-toluenesulfonic acid (0.5–1 mol%) as a catalyst, a 1:1.2 molar ratio of alcohol to acrylic acid, and refluxing in toluene with molecular sieves to absorb water. Yields exceeding 85% are achievable with strict anhydrous conditions . Post-synthesis, distillation under reduced pressure (68°C at 0.4 mmHg) removes unreacted monomers.

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms acrylate protons (δ 5.8–6.4 ppm, doublets) and silane methoxy groups (δ 3.5 ppm, singlet). ¹³C NMR identifies carbonyl (δ 165–170 ppm) and silicon-bound carbons.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1720 cm⁻¹ (C=O ester), ~1630 cm⁻¹ (C=C acrylate), and ~1080 cm⁻¹ (Si-O-C) validate functional groups.
  • Gas Chromatography (GC) : Purity >93% is confirmed using a flame ionization detector (FID) with helium carrier gas .

Q. How do key physicochemical properties (e.g., LogP, solubility) influence experimental design for polymer applications?

  • Methodological Answer : The compound’s LogP of ~5.1 (calculated) indicates high hydrophobicity, necessitating organic solvents (e.g., toluene, THF) for homogeneous polymerization. Its low water solubility (<0.1 g/L) requires phase-transfer catalysts for interfacial reactions. Surface tension (~25 mN/m) and density (1.055 g/mL) guide solvent selection for coatings or composite fabrication .

Advanced Research Questions

Q. What kinetic challenges arise during free-radical polymerization of this compound, and how can they be addressed?

  • Methodological Answer : The silane group introduces steric hindrance, reducing propagation rates. Kinetic studies (via DSC or real-time FTIR) show a 20–30% decrease in acrylate conversion compared to non-silane analogs. Solutions include:

  • Using high-initiator concentrations (e.g., 2 mol% AIBN) at 70–80°C.
  • Incorporating co-monomers (e.g., methyl methacrylate) to improve reactivity ratios.
  • Post-polymerization curing (e.g., UV/thermal) to enhance crosslinking via Si-O-Si bond formation .

Q. How does the silane moiety affect interfacial adhesion in hybrid organic-inorganic composites?

  • Methodological Answer : The trimethoxysilyl group hydrolyzes to form silanol (Si-OH), enabling covalent bonding with inorganic substrates (e.g., SiO₂, metals). XPS and AFM studies reveal 15–20% stronger adhesion in composites compared to non-silane analogs. Pre-hydrolysis in acidic ethanol (pH 4, 30 min) optimizes silanol formation before substrate coating .

Q. What are the environmental stability and degradation pathways of polymers derived from this compound?

  • Methodological Answer : Hydrolytic degradation occurs via siloxane bond cleavage (Si-O-Si) under alkaline conditions (t₁/₂ = 14 days at pH 10). FTIR and GPC track molecular weight reduction (~40% in 30 days). Photodegradation under UV light (λ = 254 nm) produces acrylic acid and silanol fragments, quantified via LC-MS. Stabilizers like hindered amines (HALS) extend lifespan by 50% .

Q. How can computational modeling (e.g., DFT) predict reactivity in copolymer systems involving this monomer?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electron density distribution, showing acrylate’s LUMO (-1.8 eV) favors radical addition. QSPR models correlate silane substituent effects (e.g., methoxy vs. ethoxy) with reactivity parameters (Q-e values). Molecular dynamics simulations predict Tg increases of 10–15°C in copolymers with styrene .

Methodological Best Practices

Q. What protocols prevent premature hydrolysis during storage and handling?

  • Recommendations :

  • Store under argon at 2–8°C with desiccants (e.g., silica gel).
  • Use freshly distilled solvents (e.g., dry THF over Na/benzophenone).
  • Add 0.1% BHT inhibitor to suppress radical-initiated degradation .

Q. How to design controlled-release drug delivery systems using this monomer?

  • Approach : Copolymerize with PEG diacrylate to form hydrogels. Swelling studies (pH 7.4 PBS) show 60–80% drug release in 72 hours. Adjust crosslink density (via monomer ratio) to modulate release kinetics. SEM confirms porous morphology (pore size 50–200 nm) .

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